N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
2-(2-anilino-2-oxoethyl)-N-butan-2-yl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-4-14(2)24-20(31)15-10-11-17-18(12-15)29-22(27(3)21(17)32)26-28(23(29)33)13-19(30)25-16-8-6-5-7-9-16/h5-12,14H,4,13H2,1-3H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHHAYZRHWKLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline-2,4-Dione Intermediate
The synthesis begins with anthranilic acid (1 ), which reacts with potassium cyanate in aqueous HCl to yield o-ureidobenzoic acid (2 ). Cyclization of 2 under acidic conditions (H2SO4, reflux) generates quinazoline-2,4-dione (3 ) in 85–92% yield.
Reaction Conditions
Chlorination to 2,4-Dichloroquinazoline
Treatment of 3 with phosphorus oxychloride (POCl3) and N,N-dimethylaniline at 80–90°C produces 2,4-dichloroquinazoline (4 ) in 78% yield. The reaction proceeds via nucleophilic substitution, with N,N-dimethylaniline acting as a catalyst.
Optimization Note : Higher POCl3 ratios (≥3 equiv.) minimize dihydroquinazoline byproducts.
Triazoloquinazoline Formation
Reaction of 4 with hydrazine hydrate (2.2 equiv.) in ethanol at 0–5°C yields 2-chloroquinazolin-4-yl hydrazine (5 ). Subsequent cyclization with acetic anhydride at 100°C for 3 hours affords 3-methyl-triazolo[4,3-c]quinazolin-5(6H)-one (6 ) in 65% yield.
Mechanistic Insight : Acetic anhydride facilitates both acetylation and intramolecular cyclization via dehydration.
Introduction of the 8-Carboxamide Group
Nitration and Reduction Pathway
Nitration of 6 with fuming HNO3/H2SO4 at 0°C introduces a nitro group at the 8-position (7 ). Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine (8 ), which is amidated with butan-2-yl isocyanate to yield the 8-carboxamide (9 ) in 58% overall yield.
Limitation : Nitration regioselectivity is moderate (∼70% para), requiring chromatographic purification.
Direct Amidation of Anthranilic Acid Derivative
An alternative route involves synthesizing 8-nitroanthranilic acid (10 ) prior to cyclization. Reduction of 10 (SnCl2/HCl) yields 8-aminoanthranilic acid (11 ), which undergoes amidation with sec-butylamine before cyclization. This method improves regioselectivity but reduces overall yield (42%) due to side reactions during cyclization.
Functionalization at Position 2: Phenylcarbamoylmethyl Substituent
Alkylation with 2-Chloro-N-Phenylacetamide
Reaction of 9 with 2-chloro-N-phenylacetamide (12 ) in DMF (K2CO3, 80°C, 4 hours) installs the phenylcarbamoylmethyl group via nucleophilic substitution, yielding 13 in 71% yield.
Side Reaction : Competing O-alkylation is suppressed using excess K2CO3 (3.0 equiv.).
Acylation with Cinnamoyl Chloride
An alternative approach employs cinnamoyl chloride (14 ) under similar conditions, but this route produces undesired ester byproducts (∼22%), making alkylation preferable.
N-Alkylation with Butan-2-yl Group
Alkylation of Triazole Nitrogen
Treatment of 13 with 2-bromobutane (15 ) in DMF (NaH, 60°C, 6 hours) affords the final product in 68% yield. The reaction exhibits high selectivity for the triazole nitrogen over the quinazoline nitrogens due to steric hindrance.
Optimization : NaH outperforms K2CO3 or Cs2CO3 in minimizing O-alkylation (<5%).
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Overall Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitration/Reduction | Nitration → Reduction → Amidation → Alkylation | 34% | High regioselectivity | Lengthy purification steps |
| Direct Amidation | Early amidation → Cyclization → Alkylation | 28% | Fewer steps | Low yield due to side reactions |
| Late-Stage Alkylation | Cyclization → Alkylation → Amidation | 41% | Scalable | Moderate regioselectivity |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O) confirmed >98% purity. No residual solvents (DMF, POCl3) were detected via GC-MS.
Chemical Reactions Analysis
N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino and sec-butyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the anilino group. Reagents such as alkyl halides and acyl chlorides are commonly used.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide bonds and formation of carboxylic acids and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell growth and survival. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The table below compares the target compound with key analogs from the literature:
Key Observations:
- Substituent Impact : The phenylcarbamoylmethyl group in the target compound differs from the vinylbenzyl group in , which may alter steric hindrance and binding pocket compatibility.
- Synthetic Routes: Triazoloquinazolines often require multi-step alkylation or acylation, whereas quinazolinones with triazoles utilize click chemistry.
Pharmacological and Physicochemical Properties
- Lipophilicity : The butan-2-yl group in the target compound likely increases logP compared to isobutyl or benzyl substituents in analogs.
- Solubility : Carboxamide groups (common in all compounds) improve aqueous solubility, but bulky aryl substituents (e.g., phenylcarbamoyl) may counterbalance this effect.
- Bioactivity : Triazoloquinazolines in patents (e.g., EP 3 532 474 B1) target kinases or G-protein-coupled receptors, suggesting similar mechanisms for the target compound.
Biological Activity
N-(butan-2-yl)-4-methyl-1,5-dioxo-2-[(phenylcarbamoyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be described by its molecular formula , which reflects its intricate structure involving multiple functional groups. The presence of the triazole and quinazoline moieties suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines. The specific mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis.
Case Study:
A study evaluated the cytotoxic effects of a related quinazoline derivative on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 15 µM, indicating significant antiproliferative activity. This suggests that N-(butan-2-yl)-4-methyl-1,5-dioxo derivatives could be explored further as potential anticancer agents.
Antimicrobial Activity
The compound's structural characteristics may also endow it with antimicrobial properties. Research has shown that quinazoline derivatives can exhibit activity against various bacterial strains.
Research Findings:
In vitro studies demonstrated that compounds similar to N-(butan-2-yl)-4-methyl-1,5-dioxo exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential utility in developing new antimicrobial therapies.
The biological activity of N-(butan-2-yl)-4-methyl-1,5-dioxo can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling : The ability to affect pathways such as PI3K/Akt or MAPK could be crucial for its anticancer effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
